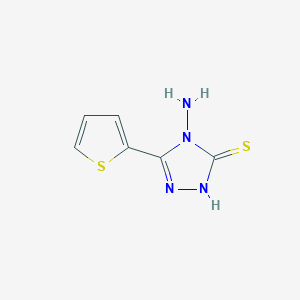

4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-2-1-3-12-4/h1-3H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXTJFVYRRYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353156 | |

| Record name | 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-27-0 | |

| Record name | 4-Amino-2,4-dihydro-5-(2-thienyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active agents. This document outlines a well-established synthetic pathway and details the analytical techniques used to confirm the structure and purity of the title compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process commencing with 2-thiophenecarboxylic acid. The general synthetic route involves the formation of an acid hydrazide, followed by conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the target triazole.

Caption: Synthetic route to this compound.

Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of the title compound. These protocols are based on established methods for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]

Synthesis of 2-Thiophenecarboxylic Acid Hydrazide

Procedure: A mixture of methyl 2-thiophenecarboxylate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the excess solvent is removed under reduced pressure. The resulting solid is filtered, washed with cold diethyl ether, and recrystallized from ethanol to afford pure 2-thiophenecarboxylic acid hydrazide.

Synthesis of Potassium 2-(2-thenoyl)hydrazine-1-carbodithioate

Procedure: To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), 2-thiophenecarboxylic acid hydrazide (0.1 mol) is added with stirring. The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum. This salt is typically used in the next step without further purification.

Synthesis of this compound

Procedure: A suspension of potassium 2-(2-thenoyl)hydrazine-1-carbodithioate (0.1 mol) in water (100 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed. The completion of the reaction is monitored by TLC. After cooling, the reaction mixture is diluted with cold water and acidified with a dilute solution of hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield this compound as a solid.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₆N₄S₂ |

| Molecular Weight | 198.27 g/mol |

| Melting Point | Not available in cited literature |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H str.), ~3050 (Ar C-H str.), ~2600-2550 (S-H str.), ~1620 (C=N str.), ~1580 (C=C str.) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.8-7.0 (m, 3H, Thienyl-H), ~5.8 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~148 (Triazole C5), ~130-125 (Thienyl carbons) |

| Elemental Analysis (%) | C, 36.35; H, 3.05; N, 28.26; S, 32.34 |

Note: The spectral data are predicted based on characteristic values for similar 4-amino-1,2,4-triazole-3-thiol derivatives and may vary slightly for the specific title compound.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The provided methodologies, while based on established literature for analogous compounds, offer a robust starting point for the successful preparation and verification of the title compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The information presented herein is synthesized from established chemical literature and provides foundational data for researchers engaged in drug discovery, chemical synthesis, and materials science. This compound belongs to the 1,2,4-triazole class, a group of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]

Core Physicochemical Data

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known identifiers and predicted properties based on the characterization of structurally analogous compounds.

| Property | Data / Predicted Value |

| CAS Number | 61019-27-0[4] |

| Molecular Formula | C₆H₆N₄S₂ |

| Molecular Weight | 198.27 g/mol |

| Predicted Melting Point | >200 °C. Analogous compounds such as the 5-furan-2-yl and 5-benzyl derivatives melt at 202-203 °C and 207-209 °C, respectively.[5][6] |

| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO and DMF. General solubility tests are recommended for specific applications.[7][8][9] |

| Predicted IR Spectra | Characteristic peaks expected around 3330 cm⁻¹ (N-H stretch), 2600-2800 cm⁻¹ (S-H stretch, often broad), 1620 cm⁻¹ (C=N stretch), and bands associated with the thienyl and triazole rings.[5][6][10] |

| Predicted ¹H NMR Spectra | Expected signals include a singlet for the NH₂ protons, a singlet for the SH proton (exchangeable with D₂O), and multiplets for the protons of the 2-thienyl ring.[5][6][10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard and widely adopted laboratory practices.

Synthesis Protocol

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process starting from a corresponding carbohydrazide.[11][12]

-

Step 1: Synthesis of Potassium 3-(thiophene-2-carbonyl)hydrazine-1-carbodithioate.

-

Dissolve thiophene-2-carbohydrazide in an ethanolic solution of potassium hydroxide.

-

To this solution, add carbon disulfide dropwise while stirring and maintaining the temperature below 30 °C.

-

Continue stirring for 12-18 hours at room temperature.

-

The precipitated potassium dithiocarbazate salt is then filtered, washed with cold ethanol, and dried.[11]

-

-

Step 2: Synthesis of this compound.

-

Suspend the potassium salt from Step 1 in water.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas is evolved (use a fume hood).

-

Cool the reaction mixture and dilute with cold water.

-

Acidify the solution with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[11][12]

-

Physicochemical Characterization Workflow

Melting Point Determination Protocol

-

Finely powder a small amount of the dried, recrystallized compound.[13]

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[14][15]

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[13]

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.[13]

-

Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[16] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility Determination Protocol

-

Place approximately 25 mg of the compound into a small test tube.[7]

-

Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO) in small portions.[7]

-

After each addition, shake the test tube vigorously for at least 60 seconds.[7][8]

-

Observe whether the solid dissolves completely. If it dissolves in aqueous acid or base, it indicates the presence of basic or acidic functional groups, respectively.[9][17]

-

Record the compound as soluble, partially soluble, or insoluble for each solvent tested.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[18]

-

Place one drop of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[18]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[18]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. If the peaks are too intense, clean the plate and re-prepare the film using a more dilute solution. If peaks are too weak, add another drop of the solution and allow it to dry.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[19]

-

Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean NMR tube to a height of about 4-5 cm.[20]

-

Cap the NMR tube and place it in the NMR spectrometer.

-

Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. connectjournals.com [connectjournals.com]

- 4. This compound | 61019-27-0 [chemicalbook.com]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. pennwest.edu [pennwest.edu]

- 17. www1.udel.edu [www1.udel.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. benchchem.com [benchchem.com]

- 20. m.youtube.com [m.youtube.com]

Unveiling the Bioactive Potential: A Technical Guide to 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity spectrum of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class, is a subject of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its structural analogs. This document summarizes the known biological activities, presents available quantitative data, and provides detailed experimental protocols for key assays. Furthermore, it visualizes experimental workflows and potential signaling pathways to facilitate further research and drug development efforts.

Spectrum of Biological Activities

Derivatives of the 4-amino-4H-1,2,4-triazole-3-thiol scaffold have demonstrated a wide range of biological effects. While specific quantitative data for the 5-(2-thienyl) substituted compound is emerging, the known activities of this class of compounds suggest a promising profile for further investigation. The primary reported activities include antimicrobial, antioxidant, anticancer, and enzyme inhibitory actions.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents. Numerous derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds are believed to exert their effects through various mechanisms, including the inhibition of essential microbial enzymes.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of 1,2,4-triazole-3-thiol derivatives. The presence of the thiol (-SH) and amino (-NH2) groups is thought to contribute to their ability to scavenge free radicals. A study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant antiradical activity.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The structural features of 4-amino-1,2,4-triazole-3-thiols make them attractive candidates for the design of enzyme inhibitors. The triazole ring can participate in various interactions with the active sites of enzymes, leading to their inhibition. This property is the basis for their potential therapeutic applications in various diseases.

Quantitative Biological Data

While comprehensive quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the available data for this compound and its closely related analogs to provide a comparative perspective.

| Compound/Derivative | Biological Activity | Assay | Result |

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Antiradical Activity | DPPH Assay | 88.89% inhibition at 1 x 10⁻³ M |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Test compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory potential of the compound. The specific enzyme, substrate, and detection method will vary depending on the target.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or fluorometer (plate reader)

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and different concentrations of the test compound.

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams, created using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

Elucidation of Tautomeric Forms of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Within this class of compounds, 4-amino-5-substituted-1,2,4-triazole-3-thiols are of particular interest due to their potential for thione-thiol tautomerism. This phenomenon, the dynamic equilibrium between two readily interconvertible isomers, profoundly influences the physicochemical properties, reactivity, and biological interactions of these molecules. A thorough understanding and characterization of the predominant tautomeric form are therefore critical for rational drug design and development.

This technical guide provides a comprehensive overview of the methodologies employed to elucidate the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols. It details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and outlines the logical workflow for these investigations.

The Thione-Thiol Tautomeric Equilibrium

The tautomeric equilibrium in 4-amino-5-substituted-1,2,4-triazole-3-thiols involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. This results in two possible forms: the thione form and the thiol form.

Computational and experimental evidence consistently indicates that the thione form is generally the more stable and predominant tautomer in both the solid state and in solution.[1][2][3] This stability is often attributed to the greater thermodynamic stability of the C=S double bond within the delocalized system of the triazole ring.

Data Presentation: Spectroscopic and Structural Data

The following tables summarize key quantitative data for the characterization of the thione and thiol tautomers of representative 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Table 1: Characteristic Spectroscopic Data for Tautomer Elucidation

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Typical Range | Reference(s) |

| ¹H NMR | Thiol | S-H proton | 11.50 - 13.00 ppm (singlet) | [4] |

| Thione/Thiol | NH₂ protons | 5.20 - 5.80 ppm (singlet) | [4] | |

| IR Spectroscopy | Thiol | S-H stretch | 2550 - 2600 cm⁻¹ | [4] |

| Thione/Thiol | C=N stretch | 1540 - 1620 cm⁻¹ | [4] | |

| Thione/Thiol | NH₂ stretch | 3250 - 3420 cm⁻¹ (two bands) | [4] | |

| UV-Vis Spectroscopy | Thione | n → π* transition (C=S) | > 300 nm | [3][5] |

| Thiol | π → π* transition | < 300 nm | [5] |

Table 2: X-ray Crystallographic Data for 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (confirms thione form in solid state)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 4.2117 (5) |

| b (Å) | 6.1891 (7) |

| c (Å) | 10.0641 (11) |

| α (°) | 100.590 (9) |

| β (°) | 94.916 (9) |

| γ (°) | 104.589 (10) |

| Dihedral Angle (Benzene ring to Triazole ring) | 67.51 (16)° |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substituted triazoles.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is highly effective for separating and identifying tautomers in solution.

Objective: To separate and quantify the thione and thiol tautomers in a sample mixture.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity HPLC System).

-

Single-quadrupole or triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive.

-

Drying Gas (N₂) Flow: 12 L/min.

-

Drying Gas Temperature: 350 °C.

-

Nebulizer Pressure: 35 psi.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 70 V.

-

Scan Range: m/z 100 - 500.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

Data Analysis:

-

Identify the peaks corresponding to the tautomers based on their retention times. The more polar thione form is expected to elute earlier on a reversed-phase column.

-

Confirm the identity of each peak by its mass-to-charge ratio (m/z), which should be identical for both tautomers.

-

Quantify the relative amounts of each tautomer by integrating the peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to identify the predominant tautomer in solution.

Objective: To identify the characteristic proton signals of the thione and thiol forms.

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the acidic protons are often observable.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

If necessary, acquire a ¹³C NMR spectrum to further support the structural assignment.

Data Analysis:

-

In the ¹H NMR spectrum, look for a characteristic singlet in the downfield region (11.50 - 13.00 ppm) corresponding to the S-H proton of the thiol form.[4]

-

The absence of this signal and the presence of other expected signals for the triazole core and substituents suggest the predominance of the thione form.

-

The amino group protons typically appear as a singlet between 5.20 and 5.80 ppm.[4]

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Objective: To calculate the relative energies of the thione and thiol tautomers to determine the most stable form.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Structure Building: Build the 3D structures of both the thione and thiol tautomers of the 4-amino-5-substituted-1,2,4-triazole-3-thiol of interest.

-

Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation for each tautomer using Density Functional Theory (DFT). A commonly used and reliable level of theory for this type of system is B3LYP with the 6-31G(d,p) basis set.[1]

-

Energy Calculation: From the output of the calculations, extract the total electronic energies (including zero-point vibrational energy correction) for both tautomers.

-

Relative Stability: The tautomer with the lower total energy is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant.

Mandatory Visualizations

Logical Workflow for Tautomer Elucidation

The following diagram illustrates the logical workflow for the comprehensive elucidation of the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Caption: Workflow for the elucidation of tautomeric forms.

Conclusion

The elucidation of the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols is a critical step in the characterization of these medicinally important compounds. A combined approach utilizing chromatographic, spectroscopic, and computational methods provides a robust framework for determining the predominant tautomer. The evidence strongly supports the thione form as the more stable tautomer in most cases. The detailed protocols and data presented in this guide offer a solid foundation for researchers undertaking the comprehensive analysis of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 3. 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. jocpr.com [jocpr.com]

Potential Antimicrobial Mechanism of Action for Thienyl-Triazole-Thiol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are heterocyclic compounds, with thienyl-triazole-thiol derivatives demonstrating notable antibacterial and antifungal activities. This technical guide provides a comprehensive overview of the potential antimicrobial mechanisms of action for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved. The core structure, featuring a synergistic combination of the thienyl, triazole, and thiol moieties, is believed to be crucial for their biological activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various thienyl-triazole-thiol and related triazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency. Below are tables summarizing the reported MIC values for several series of these compounds.

Table 1: Antibacterial Activity of Thienyl-Triazole-Thiol Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Series 1 | [1] | ||||

| 4a | 32 | 16 | 64 | 128 | [1] |

| 4b | 16 | 8 | 32 | 64 | [1] |

| 4c | 16 | 16 | 32 | 64 | [1] |

| Series 2 | [2] | ||||

| 5b | >100 | >100 | >100 | >100 | [2] |

| 5c | 50 | 25 | 100 | >100 | [2] |

| 5e | 12.5 | 6.25 | 50 | 100 | [2] |

| 5m | 25 | 12.5 | 50 | >100 | [2] |

| 5n | 25 | 12.5 | 50 | >100 | [2] |

| Series 3 | [3] | ||||

| B1 | >100 | >100 | >100 | 50 | [3] |

| B5 | >100 | >100 | >100 | 25 | [3] |

| B6 | >100 | >100 | >100 | 25 | [3] |

Table 2: Antifungal Activity of Thienyl-Triazole-Thiol Derivatives (MIC in µg/mL)

| Compound ID | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |

| Series 1 | [1] | |||

| 4e | 24 | 32 | - | [1] |

| Series 2 | [2] | |||

| 5b | - | - | 6.25 | [2] |

| 5c | - | - | 6.25 | [2] |

| 5e | - | - | 12.5 | [2] |

| 5m | - | - | 6.25 | [2] |

| 5n | - | - | 6.25 | [2] |

| Series 3 | [4] | |||

| pta1 | 0.024-0.390 | - | - | [4] |

| pta2 | 0.048-0.781 | - | - | [4] |

| pta3 | 0.097-3.125 | - | - | [4] |

Potential Mechanisms of Action

The antimicrobial activity of thienyl-triazole-thiol compounds is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The two primary proposed mechanisms are the inhibition of fungal ergosterol biosynthesis and the inhibition of bacterial DNA gyrase.

Inhibition of Fungal Ergosterol Biosynthesis

A well-established mechanism for azole-based antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The key enzyme in this pathway targeted by azole compounds is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.

Thienyl-triazole-thiol compounds, through the nitrogen atoms in the triazole ring, are thought to bind to the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Inhibition of Bacterial DNA Gyrase

For their antibacterial activity, a plausible target for thienyl-triazole-thiol compounds is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary to relieve the topological stress that arises during DNA unwinding.

DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit possesses the ATPase activity that powers the strand-passage reaction.

Thienyl-triazole-thiol derivatives may act as inhibitors of DNA gyrase by stabilizing the transient enzyme-DNA cleavage complex. By binding to this complex, the compounds prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterial cell as they halt DNA replication and trigger a cascade of events leading to cell death. This mechanism is similar to that of quinolone antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of the compounds.[1]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[6]

Materials:

-

Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel to visualize the DNA bands. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control. The IC50 value, the concentration of the compound that inhibits 50% of the supercoiling activity, can be determined.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the inhibition of the enzymatic activity of CYP51, often using a reconstituted in vitro system.[7]

Materials:

-

Purified recombinant fungal CYP51

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer

-

Test compounds

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing purified CYP51, NADPH-cytochrome P450 reductase, and the test compound at various concentrations in the reaction buffer.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, lanosterol, and NADPH.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction, for example, by adding a strong base or an organic solvent.

-

Extract the sterols from the reaction mixture.

-

Analyze the consumption of lanosterol and the formation of the demethylated product by HPLC.

-

The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (no inhibitor). The IC50 value can then be determined.

Conclusion

Thienyl-triazole-thiol compounds represent a promising class of antimicrobial agents with the potential to combat drug-resistant pathogens. Their proposed dual mechanism of action, targeting both fungal ergosterol biosynthesis and bacterial DNA gyrase, makes them attractive candidates for further development. The quantitative data presented in this guide highlight their potency, and the detailed experimental protocols provide a framework for their continued investigation. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize their therapeutic potential and advance them towards clinical applications. The visualization of the targeted pathways offers a clear understanding of their molecular basis of action, aiding in the rational design of new and more effective derivatives.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]

- 4. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. inspiralis.com [inspiralis.com]

- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant and Antiradical Properties of 4-Amino-1,2,4-triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and antiradical properties of 4-amino-1,2,4-triazole-3-thiol derivatives. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds in mitigating oxidative stress-related pathologies. This document details the quantitative antioxidant activities, experimental protocols for key assays, and the underlying molecular mechanisms of action, including the potential modulation of cellular signaling pathways.

Introduction to 4-Amino-1,2,4-triazole-3-thiol Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can counteract oxidative damage by neutralizing free radicals.[1]

The 1,2,4-triazole nucleus is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 4-amino-1,2,4-triazole-3-thiol, in particular, have emerged as a promising class of antioxidants. Their chemical structure, featuring electron-donating amino (-NH2) and thiol (-SH) groups, confers potent radical scavenging capabilities.[2] The mechanism of action is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals.

Quantitative Antioxidant and Antiradical Activity

The antioxidant efficacy of 4-amino-1,2,4-triazole-3-thiol derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay, is a standard metric for comparison. The following tables summarize the reported IC50 values for several derivatives in the most frequently employed assays.

Table 1: DPPH Radical Scavenging Activity of 4-Amino-1,2,4-triazole-3-thiol Derivatives

| Compound | IC50 (µg/mL) | IC50 (M) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | - | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | [2] |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | - | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | [2] |

| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | - | 21.23 x 10⁻⁶ ± 8.51 x 10⁻⁶ | [2] |

| Compound 6b (a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative) | 5.71 ± 2.29 | - | [3] |

| Compound 5b (a thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | 5.84 | - | [4][5] |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 7.12 ± 2.32 | - | [6] |

| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | 10 ± 0.7 | - | [1] |

| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | 36 ± 0.9 | - | [1] |

| 4,4'-(Butane-1,4-diyl)-bis(2-((4-(4-halogenophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | 40 ± 2.7 / 40 ± 0.9 | - | [1] |

Table 2: ABTS Radical Cation Scavenging Activity of 4-Amino-1,2,4-triazole-3-thiol Derivatives

| Compound | IC50 (µg/mL) | IC50 (M) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | - | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | [2] |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | - | 5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ | [2] |

| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | - | 15.32 x 10⁻⁶ ± 1.85 x 10⁻⁶ | [2] |

| Compound 6b (a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative) | 4.12 ± 0.5 | - | [3] |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 4.59 ± 4.19 | - | [6] |

| Compound 3d (a mercapto-1,2,4-triazole derivative of nalidixic acid) | - | 0.397 | [7][8] |

Experimental Protocols for Antioxidant and Antiradical Assays

A standardized approach to evaluating the antioxidant potential of novel compounds is crucial for comparability of results. Below are detailed methodologies for the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant leads to the formation of the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and stored in the dark.

-

Sample Preparation: Dissolve the 4-amino-1,2,4-triazole-3-thiol derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the test compound solution at various concentrations to different wells.

-

Add 150 µL of the DPPH solution to each well.

-

For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

-

For the blank, use 200 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

For the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the test compound solution at various concentrations to different wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

where A_control is the absorbance of the ABTS•+ solution without the sample.

-

IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.

Cellular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

It is hypothesized that some 4-amino-1,2,4-triazole-3-thiol derivatives may act as activators of the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity. Further research is warranted to elucidate the specific interactions of these compounds with components of this pathway.

Experimental Workflow for Antioxidant Profiling

A systematic workflow is essential for the comprehensive evaluation of the antioxidant and antiradical properties of novel 4-amino-1,2,4-triazole-3-thiol derivatives.

References

- 1. isres.org [isres.org]

- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological activities of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to its structural similarity to known bioactive agents and its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, data from closely related analogs, particularly 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, provide a strong basis for the expected spectroscopic characteristics. The following tables summarize the anticipated Infrared (IR) and Nuclear Magnetic Resonance (NMR) data based on these analogs.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Amino) | 3350 - 3150 | Stretching vibrations of the primary amine |

| S-H (Thiol) | 2600 - 2550 | Stretching vibration of the thiol group (often weak) |

| C=N (Triazole Ring) | 1620 - 1580 | Stretching vibration of the carbon-nitrogen double bond in the triazole ring |

| C-S (Thione) | 1250 - 1020 | Stretching vibration of the carbon-sulfur single bond |

| Thienyl C-H | ~3100 | Aromatic C-H stretching |

| Thienyl C=C | 1550 - 1450 | Aromatic C=C stretching |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| SH (Thiol) | 13.0 - 14.0 | Singlet | The acidic proton of the thiol group, often broad. |

| NH₂ (Amino) | 5.5 - 6.0 | Singlet | Protons of the primary amino group, can be broad. |

| Thienyl-H | 7.0 - 8.0 | Multiplet | The protons on the thiophene ring will exhibit characteristic splitting patterns. |

Experimental Protocols

The synthesis of this compound follows a well-established synthetic route for this class of compounds. The general procedure involves a multi-step synthesis starting from a carboxylic acid derivative.

Synthesis of this compound

The synthesis is typically carried out in three main steps as outlined below.

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Thiophene-2-carboxylic acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol.

-

Carbon disulfide is added dropwise to the stirred solution while maintaining a low temperature.

-

The reaction mixture is stirred for an extended period (typically 12-18 hours) at room temperature.

-

The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with a non-polar solvent like dry ether, and dried.

Step 2: Cyclization to form the Triazole Ring

-

The potassium dithiocarbazinate salt is suspended in water.

-

Hydrazine hydrate is added to the suspension.

-

The mixture is refluxed for several hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

-

The reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

-

The crude this compound is collected by filtration, washed with water, and dried.

Step 3: Purification

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure compound.

Spectroscopic Analysis Protocol

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral range is usually 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds. Tetramethylsilane (TMS) is used as an internal standard.

Biological Activity and Signaling Pathways

Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a range of biological activities, with antimicrobial and antioxidant properties being the most prominent.

Antimicrobial Activity

The antimicrobial mechanism of action for many triazole-based compounds involves the inhibition of essential microbial enzymes. For fungi, a common target is lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. The antibacterial action may involve different targets, and further research is needed to elucidate the precise mechanisms for this specific compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of the thiol (-SH) group, which can act as a radical scavenger.[1] The thiol group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3]

Below is a diagram illustrating the general workflow for the synthesis of the title compound.

Caption: Synthetic workflow for this compound.

Below is a diagram illustrating the proposed antioxidant mechanism.

Caption: Proposed antioxidant mechanism via radical scavenging by the thiol group.

References

- 1. Reactivity toward oxygen radicals and antioxidant action of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anticancer Potential of Novel 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of 1,2,4-triazole-3-thiol derivatives as promising anticancer agents. The unique structural features of the 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, have positioned these compounds as a focal point in medicinal chemistry for the development of novel therapeutics.[1][2][3] This document consolidates key findings on their synthesis, biological evaluation, mechanisms of action, and structure-activity relationships, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to 1,2,4-Triazole-3-thiol Derivatives in Oncology

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of FDA-approved drugs.[3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[4][5] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring often enhances the biological activity of the parent compound.[3][6] These sulfur-containing derivatives have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines, including those of the breast, colon, lung, and melanoma.[6][7][8] Their mechanisms of action are multifaceted, often involving the inhibition of crucial cellular targets such as kinases, growth factor receptors, and components of the cell division machinery.[4][9]

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. A general synthetic pathway is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

This protocol describes a common method for the synthesis of 1,2,4-triazole-3-thiol derivatives, which involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization.[10]

Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazides

-

A solution of an appropriate aromatic acid hydrazide (10 mmol) in ethanol (50 mL) is prepared.

-

To this solution, the corresponding aryl isothiocyanate (10 mmol) is added dropwise with constant stirring.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 1-aroyl-4-aryl-thiosemicarbazide.

Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

-

The synthesized thiosemicarbazide (5 mmol) is dissolved in a 2N aqueous sodium hydroxide solution (25 mL).

-

The mixture is heated under reflux for 6-8 hours.

-

After cooling, the solution is acidified to a pH of 5-6 with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][8][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel 1,2,4-triazole-3-thiol derivatives has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required for 50% inhibition of cell growth, are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of 1,2,4-Triazole-3-thiol Hydrazone Derivatives [6]

| Compound | Human Melanoma (IGR39) IC50 (µM) | Triple-Negative Breast Cancer (MDA-MB-231) IC50 (µM) | Pancreatic Carcinoma (Panc-1) IC50 (µM) |

| 4 | >50 | 2.1 ± 0.3 | 11.2 ± 1.5 |

| 14 | >50 | 3.5 ± 0.4 | 17.3 ± 2.1 |

| 18 | 13.4 ± 1.8 | 4.6 ± 0.5 | 8.9 ± 1.1 |

| Dacarbazine | 22.5 ± 2.9 | - | - |

| Erlotinib | - | - | 9.7 ± 1.2 |

Table 2: Anticancer Activity of Pyridine-Substituted 1,2,4-Triazole-3-thiol Derivatives [8]

| Compound | Murine Melanoma (B16F10) IC50 (µM) |

| TP1 | 61.11 |

| TP2 | 55.43 |

| TP3 | 51.21 |

| TP4 | 48.76 |

| TP5 | 45.12 |

| TP6 | 41.12 |

| TP7 | 58.98 |

Table 3: Anticancer Activity of 1,2,3-Triazole-Linked 1,2,4-Triazole-3-thiol Derivatives [7]

| Compound | Human Colon Carcinoma (Caco-2) IC50 (µM) | Human Breast Adenocarcinoma (MCF-7) IC50 (µM) |

| 17 | 10.15 ± 1.2 | 0.31 ± 0.04 |

| 22 | 4.98 ± 0.6 | 3.31 ± 0.4 |

| 25 | 7.22 ± 0.9 | 4.46 ± 0.5 |

| Doxorubicin | 0.45 ± 0.05 | 0.52 ± 0.06 |

Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-triazole-3-thiol derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation, survival, and metastasis. Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Inhibition of Protein Kinases

Many 1,2,4-triazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinases (CDKs).[4][9]

Caption: Inhibition of key protein kinases by 1,2,4-triazole-3-thiol derivatives.

Induction of Apoptosis

Several studies have demonstrated that 1,2,4-triazole-3-thiol derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

Caption: Proposed apoptotic pathway induced by 1,2,4-triazole-3-thiol derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties. Key SAR observations include:

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings attached to the triazole core can modulate the anticancer activity. For instance, derivatives with 2,4-dichloro or 4-bromo substitutions have shown enhanced cytotoxicity.[5]

-

Hydrazone Moiety: The incorporation of a hydrazone linkage has been a successful strategy in developing potent anticancer agents. The nature of the aldehyde or ketone condensed with the hydrazide influences the biological activity.[6]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.

Conclusion and Future Perspectives

Novel 1,2,4-triazole-3-thiol derivatives represent a promising class of compounds with significant anticancer potential. Their straightforward synthesis, diverse biological activities, and amenability to structural modification make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, conducting in vivo efficacy and toxicity studies, and further elucidating their precise molecular mechanisms of action. The development of these derivatives could lead to the discovery of novel and effective therapeutic agents for the treatment of various cancers.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for obtaining 5-substituted-4-amino-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document details the most common synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the reaction pathways and workflows.

Introduction

5-Substituted-4-amino-1,2,4-triazole-3-thiols are a versatile scaffold in the design and synthesis of novel therapeutic agents. The presence of the amino, thiol, and triazole moieties imparts a unique chemical reactivity, allowing for a wide range of structural modifications to explore structure-activity relationships (SAR). These compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on the key synthetic strategies for the preparation of these valuable heterocyclic building blocks.

Core Synthetic Methodologies

There are three primary and widely adopted synthetic routes for the preparation of 5-substituted-4-amino-1,2,4-triazole-3-thiols:

-

From Thiocarbohydrazide and Carboxylic Acids: This is a direct and versatile one-pot reaction involving the condensation of thiocarbohydrazide with a variety of aliphatic or aromatic carboxylic acids.

-

From Carboxylic Acid Hydrazides and Carbon Disulfide: This two-step method involves the initial formation of a potassium dithiocarbazinate salt from a carboxylic acid hydrazide and carbon disulfide, followed by cyclization with hydrazine hydrate.

-

From 5-Substituted-2-mercapto-1,3,4-oxadiazoles: This approach involves the ring transformation of a pre-synthesized 5-substituted-2-mercapto-1,3,4-oxadiazole upon treatment with hydrazine hydrate.

The following sections provide detailed experimental protocols for each of these methods, accompanied by tables of quantitative data for various substituted analogs and visual representations of the synthetic workflows.

Method 1: Synthesis from Thiocarbohydrazide and Carboxylic Acids

This method is one of the most straightforward approaches for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols. The reaction proceeds via the condensation of thiocarbohydrazide with a carboxylic acid, often under neat conditions (fusion) or with the assistance of microwave irradiation to accelerate the reaction.

Experimental Protocols

Protocol 1.1: Conventional Fusion Method [1]

-

Reaction Setup: In a round-bottom flask, thoroughly mix thiocarbohydrazide (0.1 mol) and the desired substituted carboxylic acid (0.1 mol).

-

Heating: Heat the mixture in an oil bath. The temperature should be maintained at the melting point of the specific carboxylic acid used. The reaction is typically heated for 1-2 hours.

-

Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

-

Purification: The resulting solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent, such as ethanol, to afford the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.

Protocol 1.2: Microwave-Assisted Synthesis [2]

-

Reaction Mixture: Place thiocarbohydrazide (10 mmol) and the aliphatic carboxylic acid (10 mmol) in a microwave-safe reaction vessel.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power level (e.g., 150-300 W) for a short duration, typically ranging from 2 to 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the vessel to room temperature. Add a small amount of ethanol and triturate the solid.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired product.

Data Presentation

| Substituent (R) | Method | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |

| Undecyl | Microwave | - | 78 | 112-113.5 | [2] |

| Tridecyl | Microwave | - | 75 | 110-112.5 | [2] |

| Pentadecyl | Microwave | - | 71 | 108-110 | [2] |

| Heptadecyl | Microwave | - | 70 | 106-108 | [2] |

Logical Workflow Diagram

Caption: Synthesis from Thiocarbohydrazide Workflow.

Method 2: Synthesis from Carboxylic Acid Hydrazides and Carbon Disulfide

This widely used two-step method offers a reliable route to the target compounds. The first step involves the formation of a potassium 3-aroyldithiocarbazate intermediate, which is then cyclized with hydrazine hydrate.

Experimental Protocols

Protocol 2.1: Synthesis of Potassium 3-Aroyldithiocarbazate [3][4]

-

Reaction Setup: Dissolve the substituted carboxylic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL) with stirring.

-

Addition of Carbon Disulfide: Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Isolation: The precipitated potassium salt is collected by filtration, washed with cold ether, and dried. This intermediate is typically used in the next step without further purification.

Protocol 2.2: Cyclization to 4-Amino-1,2,4-triazole-3-thiol [3][4]

-

Reaction Setup: Suspend the potassium 3-aroyldithiocarbazate (0.02 mol) in water (40 mL).

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.04 mol, 99-100%) to the suspension.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The evolution of hydrogen sulfide gas is typically observed.

-